![molecular formula C8H15N B1467953 Spiro[2.4]heptan-1-ylmethanamine CAS No. 1341334-98-2](/img/structure/B1467953.png)

Spiro[2.4]heptan-1-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[2.4]heptan-1-ylmethanamine, also known as {spiro[2.4]heptan-1-yl}methanamine, is a chemical compound with the CAS Number: 1341334-98-2 . It has a molecular weight of 125.21 .

Synthesis Analysis

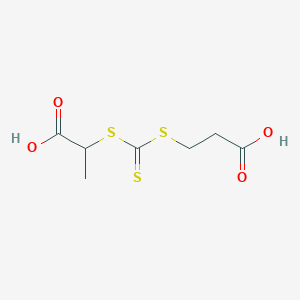

The synthesis of spiro[2.4]heptan-1-ylmethanamine involves the preparation of synthons from spiro[2.4]heptan-4-one, which after transformation into the 5-phenylthio-α,β-unsaturated ketone was subjected to conjugate addition of organocuprate reagent .Molecular Structure Analysis

The InChI code for spiro[2.4]heptan-1-ylmethanamine is 1S/C8H15N/c9-6-7-5-8(7)3-1-2-4-8/h7H,1-6,9H2 . This indicates that the compound has a spirocyclic structure with a nitrogen atom attached.Physical And Chemical Properties Analysis

Spiro[2.4]heptan-1-ylmethanamine has a predicted boiling point of 166.5±8.0 °C and a predicted density of 0.97±0.1 g/cm3 . Its pKa is predicted to be 10.20±0.29 .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, including Spiro[2.4]heptan-1-ylmethanamine, are prized in drug discovery for their structural novelty and inherent three-dimensionality. These features make them highly versatile in the design of new drugs, as demonstrated in a review highlighting the use of spiro scaffolds in medicinal chemistry. This versatility is supported by advances in synthetic methods, allowing for more frequent use in drug discovery efforts (Zheng, Tice, & Singh, 2014).

Antioxidant Activities of Spirocyclic Derivatives

Spiro compounds, including derivatives of Spiro[2.4]heptan-1-ylmethanamine, have been investigated for their antioxidant activities. These compounds are found to be promising in combating oxidative stress, which is implicated in various diseases like cancer and neurodegenerative disorders. A comprehensive review of naturally occurring and synthetic spiro compounds underscored their significant antioxidant potential, making them attractive for drug development (Acosta-Quiroga et al., 2021).

Spirocyclic Compounds in Neurological and Infectious Disease Treatment

Recent in vivo studies have explored spirocyclic compounds for treating diseases in categories such as neurological disorders, infectious diseases, metabolic diseases, and cancer. The review emphasizes the spiro-structure's role in modulating activity and its promising outcomes in preclinical trials, suggesting a bright future for spirocyclic compounds in therapeutic applications (Batista, Pinto, & Silva, 2022).

Material Sciences

Spiro Compounds in Sensing and Optical Applications

Spiropyrans and spirooxazines, related to the broader family of spiro compounds, have been extensively studied for their applications in fluorescence resonance energy transfer (FRET) with fluorescent materials. These studies reveal the potential of spiro compounds in developing novel multifunctional materials for sensing, probing, and optical elements, showcasing the adaptability of spiro structures in material science (Xia, Xie, & Zou, 2017).

Propriétés

IUPAC Name |

spiro[2.4]heptan-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-6-7-5-8(7)3-1-2-4-8/h7H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUVZPJFYFFTFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)

![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)

![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)

![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)

![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)